(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O6S3/c1-30-10-9-22-13-5-4-12(24(26)27)11-15(13)31-19(22)21-18(25)14-3-2-8-23(14)33(28,29)17-7-6-16(20)32-17/h4-7,11,14H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXRULRUVVAIEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and cytotoxic activities, based on recent research findings.
Chemical Structure
The compound's structure can be broken down into key functional groups that contribute to its biological activity:
- Chlorothiophene moiety : Known for its role in enhancing antibacterial properties.
- Sulfonamide group : Associated with enzyme inhibition.
- Benzo[d]thiazole derivative : Often linked to anticancer and antimicrobial activities.
- Pyrrolidine ring : Contributes to the overall pharmacological profile.
Antibacterial Activity
Recent studies have demonstrated that derivatives of compounds containing thiophene and benzo[d]thiazole exhibit significant antibacterial effects. For example, synthesized compounds similar to the target compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives achieving IC50 values as low as 2.14 µM against urease, indicating potential as effective antibacterial agents .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 7l | Salmonella typhi | 2.14 |
| 7m | Bacillus subtilis | 0.63 |
| 7n | Other strains | 2.17 |
Enzyme Inhibition
The compound also shows promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly notable for its implications in neurodegenerative diseases like Alzheimer's. The IC50 values for various derivatives indicate strong inhibitory potential:
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| 7p | AChE | 1.21 |
| 7o | Urease | 1.13 |
These results suggest that the compound could serve as a scaffold for developing new therapeutic agents targeting these enzymes.
Cytotoxic Activity
In vitro studies assessing cytotoxicity against cancer cell lines revealed that the compound exhibits low toxicity while maintaining significant inhibitory activity against cancer-related pathways. This dual action makes it a candidate for further development in cancer therapy .
Case Studies
A recent study investigated a series of benzo[d]thiazole derivatives, including the target compound, demonstrating their effectiveness against MERS-CoV with IC50 values ranging from 0.20 µM to 0.57 µM without exhibiting cytotoxic effects . This indicates that similar modifications in the target compound could enhance antiviral properties.
Q & A
Q. How can researchers validate the (E)-configuration’s stability under physiological conditions?
- Methodological Answer :
- pH-dependent stability : Incubate the compound in buffers (pH 4–9) and monitor isomerization via HPLC. Use chiral columns to resolve (E)/(Z) isomers .
- Circular dichroism (CD) : Compare spectra before/after incubation to detect conformational changes .
- In silico modeling : Calculate energy barriers for (E)→(Z) isomerization using Gaussian software. High barriers (>20 kcal/mol) indicate stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
